molecular formula C9H13NOS B12276766 BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-

Cat. No.: B12276766
M. Wt: 183.27 g/mol
InChI Key: PMLPVNJKQPSWAI-UHFFFAOYSA-N
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Description

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is an organic compound with the molecular formula C9H13NOS It is a derivative of benzenamine, where the amino group is substituted with a 2-[(1-methylethyl)sulfinyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- typically involves the sulfoxidation of benzenamine derivatives. One common method includes the reaction of benzenamine with isopropyl sulfoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzenamine derivatives, depending on the nucleophile used.

Scientific Research Applications

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The specific pathways involved depend on the biological context and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 2-[(1-Methylethyl)sulfonyl]-: This compound has a sulfonyl group instead of a sulfinyl group, leading to different chemical reactivity and properties.

    Benzenamine, 2-[(1-Methylethyl)sulfanyl]-: The sulfanyl group makes this compound more prone to oxidation compared to the sulfinyl derivative.

Uniqueness

BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is unique due to its specific sulfinyl substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-propan-2-ylsulfinylaniline

InChI

InChI=1S/C9H13NOS/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3

InChI Key

PMLPVNJKQPSWAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)C1=CC=CC=C1N

Origin of Product

United States

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